molecular formula C16H12N2O3S B12861896 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde

3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B12861896
M. Wt: 312.3 g/mol
InChI Key: MHUYQSIGDNSOSP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thienylcarbonyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carboxylic Acid.

    Reduction: 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea
  • N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide
  • N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Uniqueness

3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H12N2O3S/c1-21-13-6-4-11(5-7-13)15-12(10-19)9-18(17-15)16(20)14-3-2-8-22-14/h2-10H,1H3

InChI Key

MHUYQSIGDNSOSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=CS3

Origin of Product

United States

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